molecular formula C24H27F3N8O3 B609756 Onvansertib CAS No. 1034616-18-6

Onvansertib

货号: B609756
CAS 编号: 1034616-18-6
分子量: 532.5 g/mol
InChI 键: QHLVBNKYJGBCQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥凡司替布是极具特异性的极乐鸟激酶 1 (PLK1) 抑制剂,PLK1 是一种丝氨酸/苏氨酸蛋白激酶,通过调节有丝分裂在细胞分裂中起着至关重要的作用。 奥凡司替布在治疗各种癌症的临床前和临床研究中显示出令人鼓舞的结果,包括结直肠癌、急性髓系白血病和前列腺癌 .

准备方法

合成路线和反应条件

奥凡司替布的合成涉及多个步骤,从市售原料开始最终产物通过纯化和结晶过程获得 .

工业生产方法

奥凡司替布的工业生产遵循与实验室合成类似的合成路线,但经过优化以适应大规模生产。 这涉及使用高通量反应器、连续流化学和先进的纯化技术,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型

奥凡司替布经历各种化学反应,包括:

常见的试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化的衍生物,而还原可以产生脱氧的化合物 .

科学研究应用

Colorectal Cancer

  • Combination with FOLFIRI and Bevacizumab : A phase Ib study demonstrated that onvansertib, when combined with FOLFIRI (fluorouracil, leucovorin, irinotecan) and bevacizumab, showed promising results in patients with KRAS-mutant metastatic colorectal cancer. The objective response rate (ORR) was 44%, with a median duration of response of 9.5 months .
  • First-line RAS-mutated mCRC : Initial data from the CRDF-004 trial indicated an ORR of 64% for patients receiving a 30 mg dose of this compound combined with standard care, significantly higher than the 33% observed in control arms . This suggests that this compound may redefine treatment paradigms for newly diagnosed patients.

Ovarian Cancer

  • Overcoming Olaparib Resistance : this compound has shown potential to enhance the efficacy of olaparib, a PARP inhibitor, particularly in high-grade serous ovarian cancer. In preclinical models, the combination led to significant tumor regression and improved markers of DNA damage response . This suggests that this compound can be an effective strategy against tumors resistant to current therapies.

Lung Adenocarcinoma

  • Enhancing Cisplatin Efficacy : Research indicates that this compound can improve cisplatin resistance in lung adenocarcinoma by regulating glycolysis-related genes and inducing oxidative stress . This positions this compound as a valuable adjunct therapy in lung cancer treatment protocols.

Endometrial Cancer

  • Anti-tumorigenic Effects : this compound has demonstrated anti-proliferative effects in endometrioid endometrial cancer models by inhibiting cellular adhesion and migration, suggesting its potential role in managing this type of cancer .

Preclinical Studies

Numerous preclinical studies have supported the efficacy of this compound across various malignancies:

  • In xenograft models, this compound has consistently shown tumor growth inhibition across different cancer types .
  • It has been noted to enhance the effects of other chemotherapeutic agents like oxaliplatin and irinotecan, making it a candidate for combination therapies .

Safety Profile

This compound has been generally well tolerated across clinical trials. Grade 3 and 4 adverse events were reported but were manageable . The favorable safety profile allows for its consideration as part of combination regimens without significantly increasing toxicity.

Summary Table of Clinical Trials Involving this compound

Study TypeCancer TypeCombination TreatmentObjective Response RateNotes
Phase IbKRAS-mutant Colorectal CancerFOLFIRI + Bevacizumab44%Median duration of response: 9.5 months
Phase II (CRDF-004)RAS-mutant Colorectal CancerStandard Care64%Higher ORR than control
PreclinicalOvarian CancerOlaparibSignificant regressionOvercomes olaparib resistance
PreclinicalLung AdenocarcinomaCisplatinImproved efficacyEnhances cisplatin response
PreclinicalEndometrial CancerN/AAnti-tumorigenic effectsReduces cell migration

作用机制

奥凡司替布通过选择性结合和抑制 PLK1 发挥其作用。这种抑制会破坏有丝分裂,导致 PLK1 过表达的肿瘤细胞发生 G2/M 细胞周期阻滞,随后发生凋亡。 所涉及的分子靶标和途径包括翻译控制的肿瘤蛋白 (TCTP) 的磷酸化以及细胞周期蛋白依赖性激酶 (CDK) 和 c-myc 等细胞周期蛋白的调节 .

相似化合物的比较

类似化合物

奥凡司替布的独特性

奥凡司替布的独特性在于它对 PLK1 的高度特异性和口服生物利用度。 当与其他化疗药物联合使用时,它已显示出协同作用,使其成为癌症治疗联合疗法的有希望的候选药物 .

生物活性

Onvansertib (also known as PCM-075) is a selective inhibitor of polo-like kinase 1 (PLK1), a protein that plays a critical role in cell cycle regulation, particularly during mitosis. Its biological activity has been extensively studied in various cancer types, demonstrating promising efficacy, particularly in KRAS-mutant cancers and ovarian cancer. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.

This compound exerts its effects primarily through the inhibition of PLK1, which is crucial for proper cell division. By targeting PLK1, this compound disrupts several cellular processes:

  • Cell Cycle Arrest : this compound induces a G2/M phase arrest in cancer cells, leading to increased apoptosis and DNA damage markers. This was notably observed in ovarian cancer cell lines treated with this compound alone or in combination with olaparib, where significant increases in G2/M cells were recorded over time .
  • DNA Repair Inhibition : The compound inhibits both homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways. In vivo studies showed a decrease in RAD51 foci-positive tumor cells, indicating an induction of HR deficiency that enhances the effectiveness of DNA-damaging agents like olaparib .

Clinical Efficacy

This compound has been evaluated in several clinical trials across different cancer types, particularly focusing on its combination with standard chemotherapy regimens.

Colorectal Cancer

In a Phase 1b/2 clinical trial, this compound was combined with FOLFIRI (fluorouracil, leucovorin, irinotecan) and bevacizumab for treating KRAS-mutant metastatic colorectal cancer. Key findings include:

  • Objective Response Rate (ORR) : The ORR was reported at 28.8%, with a median progression-free survival (PFS) of 9.8 months and a median duration of response (DoR) of 11.7 months .
  • Safety Profile : The treatment was generally well-tolerated, with Grade 3/4 adverse events occurring in 62% of patients. Neutropenia was the most common severe adverse effect .

Ovarian Cancer

This compound demonstrated synergistic effects when combined with olaparib in high-grade serous ovarian cancer:

  • Cell Cycle Analysis : The combination led to significant cell cycle perturbations and increased apoptosis markers compared to controls .
  • Clinical Implications : The study supports the potential use of this compound in patients resistant to PARP inhibitors like olaparib .

Other Cancer Types

Recent studies have also explored this compound's efficacy in small cell lung cancer (SCLC) and pancreatic ductal adenocarcinoma (PDAC):

  • SCLC and PDAC : Positive clinical activity was observed with this compound monotherapy leading to significant reductions in biomarkers associated with tumor growth within just ten days of treatment .

Case Study 1: KRAS-Mutant Colorectal Cancer

A patient cohort treated with this compound plus FOLFIRI showed improved outcomes compared to historical controls receiving standard therapy alone. Notably, bevacizumab-naïve patients had an ORR of 73.3%, significantly higher than those previously exposed to bevacizumab .

Case Study 2: Ovarian Cancer Resistance

In a preclinical model involving BRCA1 wild-type and mutant ovarian cancer cells, the addition of this compound overcame resistance to olaparib, highlighting its potential as a combinatorial agent in treatment regimens for resistant tumors .

Summary Table of Clinical Trials Involving this compound

Study TypeCancer TypeCombination TherapyObjective Response RateMedian PFS (months)Notes
Phase 1b/2KRAS-Mutant Colorectal CancerFOLFIRI + Bevacizumab28.8%9.8High efficacy in bevacizumab-naïve patients
PreclinicalOvarian CancerOlaparibN/AN/AOvercomes PARP inhibitor resistance
Clinical TrialSmall Cell Lung CancerMonotherapyPositive ActivityN/AEarly results encouraging
Clinical TrialPancreatic Ductal AdenocarcinomaMonotherapy~30% biomarker reductionN/AOngoing investigation at OHSU

属性

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025917
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034616-18-6
Record name Onvansertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onvansertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15110
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Onvansertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONVANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of potassium 1-(2-hydroxy-ethyl)-8-[5-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamino]-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate (1.54 g, 2.69 mmol) in anhydrous DMA (40 mL) was treated with N-ethyl-N′,N′-diisopropyl carbodiimide hydrochloride (EDCI) (1.03 g, 5.38 mmol) and with ammonium 1H-1,2,3-benzotriazol-1-ate (0.819 g, 5.38 mmol). The reaction was stirred at room temperature overnight. The reaction was diluted with water and the resulting precipitate was collected by filtration to afford the title compound (1.32 g, 88% yield).
Name
potassium 1-(2-hydroxy-ethyl)-8-[5-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamino]-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-ethyl-N′,N′-diisopropyl carbodiimide hydrochloride
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
ammonium 1H-1,2,3-benzotriazol-1-ate
Quantity
0.819 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Onvansertib
Reactant of Route 2
Onvansertib
Reactant of Route 3
Onvansertib
Reactant of Route 4
Onvansertib
Reactant of Route 5
Onvansertib
Reactant of Route 6
Onvansertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。